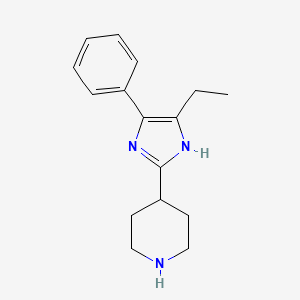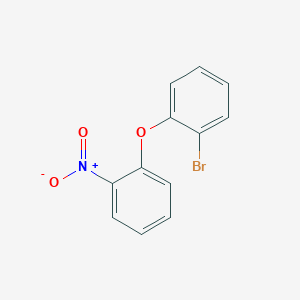
2-Methoxy-6-(trifluoromethoxy)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-6-(trifluoromethoxy)aniline is an organic compound characterized by the presence of both methoxy and trifluoromethoxy groups attached to an aniline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a suitable precursor, such as 2-chloro-6-(trifluoromethoxy)aniline, undergoes substitution with a methoxy group under basic conditions .
Industrial Production Methods
In an industrial setting, the production of 2-Methoxy-6-(trifluoromethoxy)aniline may involve large-scale S_NAr reactions using optimized conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance the efficiency of the reaction and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxy-6-(trifluoromethoxy)aniline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents like hydrogen gas (H_2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH_4) are used.
Substitution: Reagents such as nitric acid (HNO_3) for nitration or bromine (Br_2) for bromination are employed.
Major Products Formed
Oxidation: Methoxybenzoic acid or methoxybenzaldehyde.
Reduction: Corresponding aniline derivatives.
Substitution: Nitro or halogenated derivatives of the original compound.
Applications De Recherche Scientifique
2-Methoxy-6-(trifluoromethoxy)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of agrochemicals, dyes, and polymers.
Mécanisme D'action
The mechanism of action of 2-Methoxy-6-(trifluoromethoxy)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-6-(trifluoromethoxy)aniline: Similar structure but with a chloro group instead of a methoxy group.
2,6-Dichloro-4-(trifluoromethoxy)aniline: Contains two chloro groups and a trifluoromethoxy group.
Uniqueness
2-Methoxy-6-(trifluoromethoxy)aniline is unique due to the presence of both methoxy and trifluoromethoxy groups, which can influence its reactivity and interactions in chemical and biological systems. The combination of these groups can enhance the compound’s stability and solubility, making it a valuable intermediate in various synthetic pathways.
Propriétés
Formule moléculaire |
C8H8F3NO2 |
|---|---|
Poids moléculaire |
207.15 g/mol |
Nom IUPAC |
2-methoxy-6-(trifluoromethoxy)aniline |
InChI |
InChI=1S/C8H8F3NO2/c1-13-5-3-2-4-6(7(5)12)14-8(9,10)11/h2-4H,12H2,1H3 |
Clé InChI |
KGZGRXLFOGQTLL-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=CC=C1)OC(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B12099419.png)







![(1R)-2'-(broMoMethyl)-[1,1'-Binaphthalene]-2-carboxaldehyde](/img/structure/B12099468.png)




![2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxycarbonyloxymethyl]phenyl]propanoic acid](/img/structure/B12099515.png)
